(S)-UFR2709 hydrochloride

Alcohol Use Disorder Nicotinic Acetylcholine Receptors Behavioral Pharmacology

Researchers studying alcohol use disorders require stereochemically defined α4β2 nAChR antagonists with validated in vivo efficacy. (S)-UFR2709 hydrochloride, a pure (S)-enantiomer, directly addresses this need: • High α4β2 affinity (Ki ~3.01 nM) with selectivity over α7 nAChRs • 56% reduction in ethanol intake at 2.5 mg/kg i.p. in alcohol-preferring rats • Sustained long-term efficacy without reported tolerance • Validated anxiolytic activity in both rodent and zebrafish models Ideal for preclinical AUD and nicotine addiction research.

Molecular Formula C13H18ClNO2
Molecular Weight 255.74 g/mol
Cat. No. B8134318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-UFR2709 hydrochloride
Molecular FormulaC13H18ClNO2
Molecular Weight255.74 g/mol
Structural Identifiers
SMILESCN1CCCC1COC(=O)C2=CC=CC=C2.Cl
InChIInChI=1S/C13H17NO2.ClH/c1-14-9-5-8-12(14)10-16-13(15)11-6-3-2-4-7-11;/h2-4,6-7,12H,5,8-10H2,1H3;1H/t12-;/m0./s1
InChIKeyIJJHQEXZNVTJHI-YDALLXLXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-UFR2709 Hydrochloride: α4β2 nAChR Research Tool


[(2S)-1-methylpyrrolidin-2-yl]methyl benzoate;hydrochloride, commonly referenced as (S)-UFR2709 hydrochloride, is a chiral pyrrolidine-based benzoate ester developed as a competitive antagonist for neuronal nicotinic acetylcholine receptors (nAChRs) [1]. Its synthesis and characterization as the pure (S)-enantiomer distinguishes it from racemic or alternative stereoisomeric mixtures, establishing a defined stereochemical entity for ligand-receptor interaction studies [2]. The compound is characterized by a molecular weight of 255.74 g/mol and the molecular formula C₁₃H₁₈ClNO₂, presented as a hydrochloride salt .

(S)-UFR2709 Hydrochloride: No Generic Substitute


The procurement of (S)-UFR2709 hydrochloride cannot be fulfilled by substituting it with other nAChR antagonists due to its unique pharmacological profile. Even within the same receptor target class, compounds exhibit substantial variability in subtype selectivity, functional antagonism, and in vivo efficacy. For instance, while the broad-spectrum antagonist mecamylamine shows inconsistent effects on ethanol consumption across rat strains [1], the α4β2-selective ligand dihydro-β-erythroidine (DHβE) fails to suppress ethanol intake in specific behavioral paradigms [2]. Furthermore, partial agonists like varenicline demonstrate different efficacy profiles and are subject to the development of tolerance, a limitation not yet reported for UFR2709 [3]. These discrepancies underscore that nAChR ligands are not interchangeable; the specific stereochemistry, binding kinetics, and resultant behavioral outcomes of (S)-UFR2709 are unique and must be validated with the exact compound.

(S)-UFR2709 Hydrochloride vs. Key Comparators


Ethanol Intake Reduction vs. Erysodine

(S)-UFR2709 hydrochloride demonstrates superior in vivo potency in reducing voluntary ethanol consumption in alcohol-preferring UChB rats when compared to the structurally distinct nAChR antagonist erysodine [1]. At a dose of 2.5 mg/kg (i.p.), (S)-UFR2709 reduced ethanol intake by 56% relative to baseline [2]. In contrast, erysodine required a higher dose of 4.0 mg/kg to achieve a comparable reduction of 45% and an even higher dose of 8.0 mg/kg to reach a 66% reduction [3]. This indicates that (S)-UFR2709 is approximately 1.6-fold more potent by dose for achieving a similar therapeutic effect in this model.

Alcohol Use Disorder Nicotinic Acetylcholine Receptors Behavioral Pharmacology

α4β2 Selectivity over α7 nAChRs

The value of (S)-UFR2709 hydrochloride as a research tool is reinforced by its confirmed subtype selectivity, a feature not universally shared by all nAChR antagonists. The compound is consistently reported to exhibit higher affinity for the α4β2 subtype than for the α7 subtype [1]. One advanced review cites a binding affinity (Ki) of 3.01 nM for human α4β2 nAChRs, with a reported selectivity of 1901-fold over α3β4 nAChRs [2]. In contrast, the classic nAChR antagonist mecamylamine acts as a non-selective, non-competitive channel blocker with micromolar affinity [3]. This selective binding profile allows for the specific interrogation of α4β2-mediated pathways.

Receptor Pharmacology Binding Affinity Selectivity Profiling

Long-Term Efficacy Without Tolerance

A critical differentiator for (S)-UFR2709 hydrochloride is the reported lack of tolerance development during prolonged administration. A 2022 study demonstrated that (S)-UFR2709 (2.5 mg/kg i.p.) reduced overall ethanol intake by approximately 55%, and this effect was sustained even after drug administration was stopped [1]. This is in stark contrast to the partial agonist varenicline, for which long-term use (more than 8–10 days) in the same UChB rat model has been reported to induce tolerance, thereby diminishing its efficacy over time [2]. The sustained effect of (S)-UFR2709 suggests a more durable pharmacodynamic interaction.

Alcohol Use Disorder Long-Term Treatment Therapeutic Tolerance

Cross-Species Anxiolytic Validation

The anxiolytic properties of (S)-UFR2709 are not limited to rodent models. In a zebrafish study, UFR2709 exhibited a clear anxiolytic effect in the novel tank diving test and blocked nicotine-induced conditioned place preference (CPP) [1]. The study further demonstrated that UFR2709 significantly decreased the expression of the α4 nicotinic receptor subunit in the zebrafish brain, providing a potential mechanistic link between its behavioral effects and molecular target engagement [2]. While mecamylamine also has reported anxiolytic effects, its lack of subtype selectivity and variable efficacy across species limit its utility as a translational tool. The validation of (S)-UFR2709's activity in an additional vertebrate model strengthens the case for its conserved mechanism of action.

Anxiety Zebrafish Model Translational Neuroscience

(S)-UFR2709 Hydrochloride: Key Applications


α4β2 nAChRs in Ethanol Consumption and Relapse

Based on its high in vivo potency (56% reduction in ethanol intake at 2.5 mg/kg) and sustained long-term efficacy without reported tolerance, (S)-UFR2709 hydrochloride is ideally suited for preclinical studies investigating the neurobiology of alcohol use disorders (AUD). Its ability to delay acquisition and reduce long-term ethanol consumption in genetically predisposed rat models [1] makes it a superior tool for examining the α4β2 nAChR's role in the development of dependence and relapse-like behavior.

Nicotine Reward Pathway Dissection

The compound's validated activity in blocking nicotine-induced conditioned place preference (CPP) and its associated decrease in α4 nAChR subunit expression in the brain [1] establish (S)-UFR2709 hydrochloride as a key reagent for dissecting the molecular pathways of nicotine reward. Its selectivity for α4β2 over α7 nAChRs allows for targeted studies on the specific subunit contributions to addiction, differentiating it from non-selective antagonists.

Anxiolytic Mechanisms: Cross-Species Validation

With demonstrated anxiolytic effects in both rats and zebrafish [1], (S)-UFR2709 hydrochloride is a valuable tool for translational neuroscience research. The compound enables the study of conserved anxiolytic mechanisms across vertebrate species. Its ability to be used in both rodent behavioral assays and high-throughput zebrafish screens [2] offers a unique opportunity to bridge detailed mechanistic studies with larger-scale phenotypic analyses.

Benchmarking α4β2 nAChR Antagonists

For medicinal chemistry and drug discovery programs targeting α4β2 nAChRs, (S)-UFR2709 hydrochloride serves as a well-characterized reference compound. Its documented binding affinity (Ki ~3.01 nM for α4β2) and in vivo efficacy profile [1] provide a clear benchmark against which new chemical entities can be compared. This allows for a quantitative assessment of whether a novel compound offers advantages in potency, selectivity, or in vivo durability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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